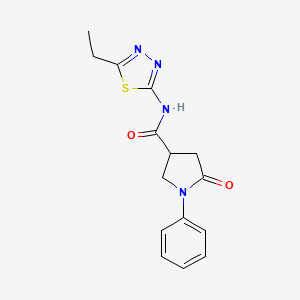
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide, also known as MMPP, is a piperidine derivative that has been synthesized and studied for its potential use in scientific research. MMPP has been found to have unique properties that make it a valuable tool for investigating various biological processes, including pain perception, addiction, and mood disorders.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide is not fully understood, but it is thought to act on various neurotransmitter systems in the brain. This compound has been found to increase the release of dopamine and serotonin, two neurotransmitters that are involved in mood regulation and reward processing. Additionally, this compound has been shown to block the activity of certain ion channels in the brain that are involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, both of which are implicated in a variety of diseases and conditions. This compound has also been found to increase the activity of certain enzymes that are involved in detoxification and metabolism, suggesting that it may have potential therapeutic applications in the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide in lab experiments is its unique chemical structure, which allows it to selectively target certain neurotransmitter systems and ion channels in the brain. Additionally, this compound has been found to have relatively low toxicity and few side effects in animal models, making it a safe and reliable tool for scientific research. However, one limitation of using this compound is its relatively high cost compared to other research chemicals, which may limit its availability and use in certain experiments.
Orientations Futures
There are a number of future directions for research involving N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide. One area of interest is its potential use in the treatment of chronic pain, which affects millions of people worldwide. Additionally, this compound may have applications in the treatment of addiction and mood disorders, which are major public health concerns. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-methylbenzoyl chloride with 3-methoxypropylmagnesium bromide, followed by the addition of piperidine and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)-1-piperidinecarboxamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to have analgesic effects, meaning it can reduce pain perception in animal models. Additionally, this compound has been shown to have anti-addictive effects, reducing the rewarding effects of drugs of abuse such as cocaine and morphine. This compound has also been studied for its potential use in treating mood disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-(3-methoxypropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14-13-16(23-3)9-10-17(14)19-18(21)20-11-5-4-7-15(20)8-6-12-22-2/h9-10,13,15H,4-8,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKLANJZDOVIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)N2CCCCC2CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-methyl-2-oxopyridin-1(2H)-yl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5425023.png)
![5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B5425034.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5425045.png)
![2-piperidin-1-yl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5425049.png)
![3-(isobutoxymethyl)-9-methyl-2-oxaspiro[4.5]decane-1,6,8-trione](/img/structure/B5425053.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5425060.png)
![7-{2-[5,7-dichloro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5425068.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425077.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5425092.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxy-3-methylbenzamide](/img/structure/B5425096.png)
![N-1-naphthyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5425101.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5425109.png)